molecular formula C7H12ClN3O2 B1375549 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride CAS No. 2044713-18-8

2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride

Cat. No.: B1375549
CAS No.: 2044713-18-8
M. Wt: 205.64 g/mol
InChI Key: YMUCPDIEOYFNBF-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C7H11N3O2·HCl It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Azetidin-3-yloxy Group: The azetidin-3-yloxy group can be introduced by reacting the oxadiazole derivative with azetidine-3-ol in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction of the oxadiazole ring can yield dihydro-oxadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro-oxadiazole derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and oxadiazole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Azetidin-3-yloxy)methyl]-1,3,4-oxadiazole
  • 2-[(Azetidin-3-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole
  • 2-[(Azetidin-3-yloxy)methyl]-5-ethyl-1,3,4-oxadiazole

Uniqueness

2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride is unique due to the presence of the methyl group at the 5-position of the oxadiazole ring, which can influence its reactivity and biological activity. The combination of the azetidine ring and oxadiazole moiety also provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(azetidin-3-yloxymethyl)-5-methyl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-5-9-10-7(12-5)4-11-6-2-8-3-6;/h6,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUCPDIEOYFNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)COC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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